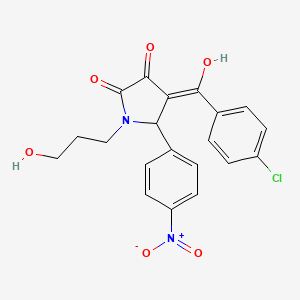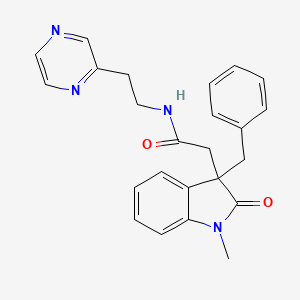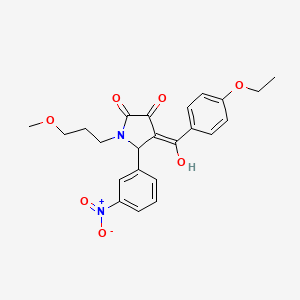![molecular formula C12H20N4O2S B5376919 2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5376919.png)
2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine, commonly known as EPSP, is a chemical compound that has gained significant attention in the field of scientific research. The compound is a heterocyclic organic molecule that has a unique structure and properties, making it a promising candidate for various applications in the field of medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of EPSP is not fully understood, but it is believed to involve the inhibition of enzymes involved in various metabolic pathways. EPSP has been shown to inhibit the activity of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is involved in the biosynthesis of aromatic amino acids in plants. This inhibition leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant. EPSP is also being investigated for its potential to inhibit enzymes involved in the biosynthesis of cholesterol and other lipids in humans.
Biochemical and Physiological Effects:
EPSP has been shown to have a wide range of biochemical and physiological effects. The compound has been found to exhibit potent antibacterial and antifungal activity against a variety of pathogens. EPSP has also been shown to have anticancer activity, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, EPSP has been found to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPSP has several advantages for use in lab experiments. The compound is relatively easy to synthesize and can be obtained in high purity and yield. EPSP is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, EPSP also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
EPSP has several potential future directions for research. One promising area of investigation is the use of EPSP as a drug delivery system. The compound can be easily modified to target specific cells or tissues, making it a promising candidate for targeted drug delivery. EPSP is also being investigated for its potential use in the treatment of various diseases, including cancer, inflammatory, and oxidative stress-related diseases. Additionally, EPSP may have applications in the field of material science, as it exhibits unique structural and physical properties that may have implications for the development of new materials.
Métodos De Síntesis
The synthesis of EPSP can be achieved through various methods, including the reaction of 1-ethyl-4-hydrazinyl-1H-pyrazole with octahydropyrrolo[1,2-a]pyrazine-1,4-dione. The reaction is carried out in the presence of a suitable solvent and a catalyst, which facilitates the formation of the desired product. The yield and purity of the product can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
EPSP has been extensively studied for its potential applications in the field of medicine. The compound has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. EPSP is also being investigated for its potential use as a drug delivery system, as it can be easily modified to target specific cells or tissues.
Propiedades
IUPAC Name |
2-(1-ethylpyrazol-4-yl)sulfonyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2S/c1-2-15-10-12(8-13-15)19(17,18)16-7-6-14-5-3-4-11(14)9-16/h8,10-11H,2-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZXWPAHZSKREM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCN3CCCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-(2-methoxyphenyl)vinyl]-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5376839.png)


![4,7,7-trimethyl-N-(3-methylphenyl)-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5376859.png)

![1-[(4-methylphenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5376877.png)

![(3aS*,6aS*)-2-allyl-5-(cyclopentylacetyl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5376890.png)
![2-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazole](/img/structure/B5376897.png)
![3-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1H-indazole](/img/structure/B5376908.png)



![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5376939.png)